molecular formula C23H26N2O6S B2686881 2-(3,4-dimethoxybenzenesulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899739-71-0

2-(3,4-dimethoxybenzenesulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2686881
CAS No.: 899739-71-0
M. Wt: 458.53
InChI Key: CCZRUTSAXRRBGM-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxybenzenesulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of pyrrolo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxybenzenesulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzene derivatives and pyrazine precursors. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the sulfonyl and phenyl groups.

    Cyclization: reactions to form the pyrrolo[1,2-a]pyrazine core.

    Oxidation: and steps to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch reactors: for small-scale synthesis.

    Continuous flow reactors: for large-scale production.

    Catalysts: to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxybenzenesulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of sulfonyl groups to sulfides.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzenesulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxybenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
  • 2-(3,4-dimethoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Uniqueness

2-(3,4-dimethoxybenzenesulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S/c1-28-19-9-7-16(14-21(19)30-3)23-18-6-5-11-24(18)12-13-25(23)32(26,27)17-8-10-20(29-2)22(15-17)31-4/h5-11,14-15,23H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZRUTSAXRRBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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